9-Butyl-9H-fluoren-9-ol
Description
Systematic Nomenclature and Isomeric Considerations
The compound 9-Butyl-9H-fluoren-9-ol is systematically named according to IUPAC rules as this compound, where the hydroxyl (-OH) and n-butyl (-C₄H₉) groups are both attached to the central carbon (C9) of the fluorene backbone. Fluorene derivatives often exhibit structural isomerism due to variations in substituent positioning or branching. For instance, replacing the n-butyl group with a tert-butyl moiety yields 9-tert-butyl-9H-fluoren-9-ol , a structural isomer with distinct steric and electronic properties. Additionally, regioisomerism may arise if the substituents occupy different positions on the fluorene skeleton, though this is less common due to the rigidity of the fused aromatic system.
Molecular Geometry and Conformational Analysis
The fluorene core consists of two benzene rings fused to a central five-membered ring, creating a planar tricyclic system. Attaching substituents at C9 disrupts this planarity, inducing non-coplanar geometries. In this compound, the tetrahedral hybridization of C9 forces the hydroxyl and butyl groups into a staggered conformation to minimize steric clashes. Computational studies suggest that the n-butyl chain adopts a gauche configuration, optimizing van der Waals interactions while maintaining molecular stability. The hydroxyl group participates in intramolecular hydrogen bonding with adjacent π-electrons of the fluorene system, further stabilizing the conformation.
| Parameter | Value |
|---|---|
| C9 hybridization | sp³ |
| Dihedral angle (fluorene rings) | ~60–65° (estimated) |
| Dominant butyl conformation | Gauche |
X-ray Crystallographic Data Interpretation
While direct X-ray data for this compound are limited in the provided sources, related fluorenol derivatives offer insights. For example, 9-n-Butyl-9,9′-bi[9H-fluorene] (a dimeric analog) crystallizes in a monoclinic system (space group C2/c) with unit cell dimensions a = 27.164 Å, b = 8.637 Å, and c = 19.232 Å. The dihedral angle between the two fluorene moieties in this compound is 61.75°, reflecting significant torsional strain. In 9-(para-tert-butylphenyl)-9-fluorenol , X-ray analysis reveals intermolecular O–H···π hydrogen bonding, which stabilizes the crystal lattice. Extrapolating these findings, this compound likely exhibits similar packing motifs dominated by van der Waals interactions and weak hydrogen bonds.
| Crystallographic Feature | Observation |
|---|---|
| Space group | C2/c (monoclinic) |
| Unit cell volume | ~4,372 ų |
| Hydrogen bonding | O–H···π (fluorene) |
Comparative Structural Analysis with Fluorene Derivatives
Comparative analysis highlights how substituents modulate fluorene properties:
- 9H-Fluoren-9-ol (Parent Compound) : Lacks the butyl group, resulting in a planar geometry and stronger intermolecular hydrogen bonding (O–H···O). The absence of alkyl chains reduces hydrophobicity compared to 9-butyl derivatives.
- 9-Phenyl-9H-fluoren-9-ol : The phenyl group introduces greater steric bulk and π-π stacking capability, leading to tighter crystal packing and higher melting points.
- Methoxy-Substituted Fluorenes : Electron-withdrawing methoxy groups (e.g., 9,9-dihexyl-2,7-dimethoxyfluorene) increase HOMO energy levels by ~0.3 eV compared to alkyl-substituted analogs, altering optoelectronic properties.
| Derivative | Key Structural Feature | Impact |
|---|---|---|
| 9H-Fluoren-9-ol | -OH at C9 | Planar structure, strong H-bonding |
| This compound | -OH and -C₄H₉ at C9 | Non-planar, enhanced hydrophobicity |
| 9-Phenyl-9H-fluoren-9-ol | -C₆H₅ at C9 | Increased steric bulk, π-π stacking |
Properties
IUPAC Name |
4-(4-nitro-2,1,3-benzoselenadiazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3Se/c15-14(16)10-8(13-3-5-17-6-4-13)2-1-7-9(10)12-18-11-7/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMLYKXCMYFAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=N[Se]N=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3Se | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412527 | |
| Record name | ST4060126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-10-0 | |
| Record name | ST4060126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9H-fluoren-9-ol typically involves the reaction of 9-fluorenone with butyl Grignard reagent. The reaction proceeds through the formation of a Grignard intermediate, which is subsequently hydrolyzed to yield the desired fluorenol. The reaction conditions generally include the use of anhydrous solvents such as tetrahydrofuran (THF) and the presence of a catalyst like boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 9-butyl-9H-fluoren-9-one.
Reduction: The compound can be reduced to form 9-butyl-9H-fluorene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 9-Butyl-9H-fluoren-9-one
Reduction: 9-Butyl-9H-fluorene
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-Butyl-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 9-Butyl-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its lipophilicity suggests that it can readily penetrate cell membranes, potentially affecting intracellular pathways. Specific molecular targets and pathways are still under investigation, but its structural similarity to other bioactive fluorenols indicates potential interactions with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluoren-9-ol derivatives are characterized by substitutions at the 9-position, which alter their physical, chemical, and functional properties. Below is a systematic comparison:
Substituent Effects on Physical Properties
Crystallographic and Structural Insights
- 9-Allyl-9H-fluoren-9-ol crystallizes in a triclinic system (space group P1) with two distinct molecules linked via hydrogen bonds. The allyl group adopts gauche (−61.01°) and anti (−177.43°) conformers, influencing packing .
- This compound ’s crystal structure is unreported, but its larger substituent likely disrupts hydrogen-bonding networks observed in smaller derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing 9-Butyl-9H-fluoren-9-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Grignard reactions targeting the fluorenol core. For example, alkylation of fluoren-9-ol derivatives with butyl halides under basic conditions (e.g., K₂CO₃ in acetone) can introduce the butyl group . Optimization includes varying reaction temperature (60–80°C), catalyst choice (e.g., phase-transfer agents), and stoichiometric ratios to minimize side products like fluorenone (via oxidation) . Monitoring via TLC or HPLC ensures reaction progression.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the hydroxyl (δ ~3–5 ppm) and butyl chain (δ 0.5–1.5 ppm), with aromatic protons in δ 6.5–8.0 ppm .
- XRD : Resolve crystallographic data using programs like SHELX to confirm spatial arrangement and hydrogen bonding .
- IR Spectroscopy : Identify O–H stretches (~3200–3600 cm⁻¹) and C–O bonds (~1200 cm⁻¹) .
Q. How should this compound be stored to ensure stability, and what methods detect decomposition?
- Methodological Answer : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Decomposition products (e.g., fluorenone) are detectable via HPLC with UV-Vis monitoring (λ = 254 nm) or GC-MS. Periodic NMR analysis (e.g., observing carbonyl peaks at δ ~200 ppm) confirms degradation .
Advanced Research Questions
Q. How can computational modeling predict the photochemical reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software model excited-state behavior. Key parameters include HOMO-LUMO gaps and charge-transfer dynamics. For example, the butyl group’s electron-donating effects can reduce oxidation potential, influencing photocatalytic applications . Validate predictions with UV-Vis and fluorescence quenching experiments .
Q. What strategies resolve crystallographic data inconsistencies in this compound derivatives?
Q. How do electronic effects of the butyl substituent influence the fluorenol core’s aromaticity and reactivity?
- Methodological Answer : Electrochemical studies (cyclic voltammetry) measure redox potentials, while UV-Vis spectroscopy tracks conjugation changes. The butyl group’s inductive effects stabilize radical intermediates, as observed in oxidative ring-opening reactions (e.g., forming biaryl ketones under MnO₂) . Computational NBO analysis quantifies hyperconjugation contributions .
Q. What challenges arise in synthesizing enantiomerically pure this compound, and how are they addressed?
- Methodological Answer : Chiral resolution via HPLC with amylose-based columns or diastereomeric salt formation (e.g., using (+)-CSA). Enantiomeric excess (ee) is quantified by polarimetry or chiral shift reagents in NMR. Crystallographic refinement (SHELXL) with Flack parameter analysis ensures absolute configuration determination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
